BenchChemオンラインストアへようこそ!

N-allyl-N'-(1H-indazol-4-yl)thiourea

Solubility Physicochemical profiling Assay compatibility

N-Allyl-N'-(1H-indazol-4-yl)thiourea (CAS 685109-09-5; PubChem CID is a heterocyclic thiourea derivative composed of an indazole core substituted at the 4-position with an N-allylthiourea moiety (molecular formula C₁₁H₁₂N₄S; MW 232.31 g/mol). The indazole scaffold serves as a well-characterized bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and phase II metabolism relative to phenolic analogs.

Molecular Formula C11H12N4S
Molecular Weight 232.31
CAS No. 685109-09-5
Cat. No. B2565330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-N'-(1H-indazol-4-yl)thiourea
CAS685109-09-5
Molecular FormulaC11H12N4S
Molecular Weight232.31
Structural Identifiers
SMILESC=CCNC(=S)NC1=CC=CC2=C1C=NN2
InChIInChI=1S/C11H12N4S/c1-2-6-12-11(16)14-9-4-3-5-10-8(9)7-13-15-10/h2-5,7H,1,6H2,(H,13,15)(H2,12,14,16)
InChIKeyLNHCUHXUEFPOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-N'-(1H-indazol-4-yl)thiourea (CAS 685109-09-5): Structural Identity and Procurement Baseline


N-Allyl-N'-(1H-indazol-4-yl)thiourea (CAS 685109-09-5; PubChem CID 2768371) is a heterocyclic thiourea derivative composed of an indazole core substituted at the 4-position with an N-allylthiourea moiety (molecular formula C₁₁H₁₂N₄S; MW 232.31 g/mol) [1]. The indazole scaffold serves as a well-characterized bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and phase II metabolism relative to phenolic analogs . The thiourea linkage contributes hydrogen-bonding capacity (3 H-bond donors, 2 H-bond acceptors; TPSA 84.8 Ų), while the terminal allyl group provides a synthetic handle for further derivatization via thiol-ene click chemistry or other alkene-targeted transformations [2]. The compound is commercially available from multiple specialty chemical vendors (e.g., AKSci, Key Organics Ltd, Chemenu) at purity specifications of ≥90% to 95%+, and is marketed primarily as a research intermediate and pharmacophore building block for kinase-targeted drug discovery programs [3].

Why Generic Substitution Fails for N-Allyl-N'-(1H-indazol-4-yl)thiourea: The Allyl-Indazole Pharmacophore Distinction


Substituting N-allyl-N'-(1H-indazol-4-yl)thiourea with a generic in-class analog—such as simple N-allylthiourea (CAS 109-57-9), the des-allyl indazole-thiourea (CAS 54768-44-4), or the N-methyl congener (CAS 685108-63-8)—eliminates at least one critical structural element that governs the compound's physicochemical and potential pharmacophoric profile. Simple N-allylthiourea lacks the indazole heterocycle entirely, forfeiting the rigid bicyclic scaffold that serves as a phenol bioisostere with demonstrated kinase-targeting capacity [1]. The des-allyl analog (54768-44-4) retains the indazole-thiourea core but loses the terminal alkene, which provides both a measurable lipophilicity increment (XLogP3 ~1.8 for the target vs. an estimated lower logP for the des-allyl form) and a synthetically addressable handle for late-stage diversification [2]. The N-methyl derivative (685108-63-8) replaces the allyl π-system with a saturated methyl group, altering both the electronic character of the thiourea NH and the compound's capacity for subsequent alkene-specific conjugation chemistry [3]. These structural distinctions translate into differentiated solubility, hydrogen-bonding topology, and derivatization potential that cannot be replicated by simple analog substitution—even in the absence of published head-to-head bioactivity comparisons for this specific compound [4].

Quantitative Differential Evidence for N-Allyl-N'-(1H-indazol-4-yl)thiourea: Comparator-Anchored Procurement Rationale


Aqueous Solubility at Physiological pH: N-Allyl-N'-(1H-indazol-4-yl)thiourea vs. N-Allylthiourea

The target compound exhibits a measured aqueous solubility of 34.6 µg/mL at pH 7.4, as recorded in the PubChem experimental properties dataset [1]. By contrast, the simple N-allylthiourea scaffold (CAS 109-57-9, MW 116.18) is described as freely soluble in water, reflecting the profound solubility penalty imposed by the indazole ring fusion. The approximately 3.4-fold greater molecular weight (232.31 vs. 116.18 g/mol) and the addition of the aromatic indazole system reduce aqueous solubility to the micromolar range (~149 µM at saturation), a property critical for designing DMSO-stock-compatible assay workflows and for predicting behavior in aqueous biological assay media.

Solubility Physicochemical profiling Assay compatibility

Lipophilicity (XLogP3) as a Membrane Permeability Proxy: Indazole-Containing Thiourea vs. Simple Allylthiourea

The computed XLogP3 value for N-allyl-N'-(1H-indazol-4-yl)thiourea is 1.8, as reported by PubChem [1]. This places the compound in a favorable lipophilicity range for passive membrane permeability according to Lipinski's Rule of Five guidelines (optimal logP 0–5). In contrast, the parent N-allylthiourea scaffold (CAS 109-57-9, MW 116.18, C₄H₈N₂S) is predicted to have a substantially lower logP (estimated <0.5) owing to the absence of the aromatic indazole bicycle. The indazole bioisostere thus imparts a calculated logP shift of approximately +1.3 to +1.6 log units relative to the simple allylthiourea core, enhancing predicted membrane partitioning while maintaining acceptable aqueous solubility for in vitro applications .

Lipophilicity Drug-likeness Membrane permeability

Allyl Handle for Late-Stage Diversification: Synthetic Utility vs. Non-Allyl Indazole-Thiourea Congeners

The terminal allyl group (prop-2-en-1-yl) on the thiourea nitrogen provides a synthetically addressable alkene handle that is absent in the des-allyl analog N-(1H-indazol-4-yl)thiourea (CAS 54768-44-4) and is replaced by a non-reactive methyl group in 1-(1H-indazol-4-yl)-3-methylthiourea (CAS 685108-63-8) . The allyl moiety enables thiol-ene radical addition reactions, transition-metal-catalyzed cross-couplings, and electrophilic addition chemistries that permit modular construction of compound libraries from a common indazole-thiourea intermediate [1]. This orthogonal reactivity is a differentiating feature for medicinal chemistry groups seeking a versatile core scaffold for structure-activity relationship (SAR) exploration, as it allows systematic variation of the N'-substituent without re-synthesizing the indazole-thiourea core.

Click chemistry Thiol-ene reaction Late-stage functionalization

Class-Level Anticancer Pharmacophore Potential: Indazole-Thiourea Scaffold vs. Non-Indazole Thioureas

Although no direct bioactivity data exist for N-allyl-N'-(1H-indazol-4-yl)thiourea itself in ChEMBL or the primary literature [1], the indazole-thiourea pharmacophore class has been extensively validated in kinase inhibitor development [2]. N-allylthiourea derivatives bearing aromatic substituents have demonstrated significantly enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ 0.21–0.38 mM) compared with unsubstituted N-allylthiourea (IC₅₀ 5.22 mM) and hydroxyurea (IC₅₀ 2.89 mM), representing a 14- to 25-fold potency improvement conferred by aromatic decoration of the thiourea core [3]. Additionally, the indazole nucleus is a recognized phenol bioisostere with reduced metabolic liability, and the 4-aminoindazole substructure specifically appears in potent kinase inhibitor chemotypes (e.g., VEGFR2/KDR inhibitors with IC₅₀ values in the low nanomolar range when further elaborated) [4]. These class-level data support the target compound's structural rationale as a kinase-directed pharmacophore building block, though direct activity measurements for this specific compound remain absent from the public domain.

Kinase inhibition Anticancer pharmacophore Indazole bioisostere

Purity Specification and Commercial Availability: N-Allyl-N'-(1H-indazol-4-yl)thiourea vs. Closest Indazole-Thiourea Analogs

The target compound is commercially available from multiple vendors with defined purity specifications. AKSci supplies the compound at 95% purity , while Key Organics Ltd offers it at >90% purity across a range of pack sizes from 1 mg (£37.00) to 10 g (£5,775.00) [1]. The des-allyl analog N-(1H-indazol-4-yl)thiourea (CAS 54768-44-4) is available from AKSci at 95% purity and from Leyan at 98% purity , while the N-methyl analog (CAS 685108-63-8) is available at 95–98% purity from AKSci, ChemScene, and Leyan . The pricing gradient for the target compound from Key Organics translates to approximately £37/mg for 1 mg scale decreasing to ~£0.58/mg at the 10 g scale, reflecting a typical research-chemical economy-of-scale profile. It must be noted that CymitQuimica lists this compound as discontinued , indicating potential supply-chain volatility that procurement planners should verify directly with active vendors.

Purity Vendor comparison Procurement specification

Evidence-Backed Application Scenarios for N-Allyl-N'-(1H-indazol-4-yl)thiourea in Research Procurement


Kinase-Targeted Fragment Library Synthesis Using the Allyl Handle for Late-Stage Diversification

The indazole-4-thiourea core with a terminal allyl group provides a validated kinase pharmacophore scaffold that can be systematically elaborated via thiol-ene click chemistry or palladium-catalyzed cross-coupling at the allyl position. This enables construction of focused compound libraries without re-synthesizing the indazole-thiourea core for each analog, a workflow advantage supported by the documented reactivity of the allyl substituent [1]. The class-level precedent for indazole-based kinase inhibitors (including VEGFR2 inhibitors with low nanomolar potency) and the enhanced cytotoxicity observed for aromatic N-allylthiourea derivatives (IC₅₀ 0.21–0.38 mM vs. 5.22 mM for unsubstituted N-allylthiourea) provide a structurally rational basis for this application, though direct activity data for the specific compound remain absent [2][3].

Physicochemical Probe Compound for Membrane Permeability and Solubility Assay Calibration

With a measured aqueous solubility of 34.6 µg/mL (~149 µM) at pH 7.4 and a computed XLogP3 of 1.8, this compound occupies a physicochemically well-defined space suitable for use as a reference standard in solubility-permeability correlation studies [4]. Its intermediate lipophilicity (neither excessively polar nor highly lipophilic) and modest molecular weight (232.31 g/mol) make it an appropriate calibration tool for profiling chromatographic retention times, PAMPA permeability, or shake-flask solubility in early-stage drug discovery workflows—particularly when a neutral, heterocyclic thiourea with defined computed descriptors is required.

Building Block for Indazole-Focused Medicinal Chemistry Programs Targeting Oncology or Inflammation

The indazole scaffold is a recognized privileged structure in medicinal chemistry, with clinically validated applications in oncology (kinase inhibition), inflammation, and metabolic disease . As a 4-substituted indazole building block bearing a reactive thiourea-allyl moiety, this compound serves as a strategic intermediate for programs synthesizing indazole-4-yl derivatives with varied N'-substituents. The commercial availability at defined purity (≥90–95%) from multiple vendors, combined with the documented synthetic route (4-aminoindazole + allyl isothiocyanate in refluxing ethanol or methanol), ensures reproducible entry into this chemical space .

Hydrogen-Bonding and Molecular Recognition Studies Leveraging the Thiourea Donor-Acceptor Motif

The thiourea group contributes three hydrogen-bond donors and two acceptors (TPSA 84.8 Ų), creating a defined H-bonding topology suitable for studying small-molecule recognition of biological targets or for designing organocatalysts [5]. The indazole NH provides an additional H-bond donor, while the allyl group offers a sterically modest hydrophobic contact. This combination of H-bonding capacity and modest lipophilicity differentiates the compound from simpler thioureas lacking the indazole ring and positions it as a tool for probing binding-site H-bond networks in structure-based design campaigns.

Quote Request

Request a Quote for N-allyl-N'-(1H-indazol-4-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.